molecular formula C12H13NO3 B1601690 Ethyl 2-isocyanato-3-phenylpropionate CAS No. 87543-80-4

Ethyl 2-isocyanato-3-phenylpropionate

Cat. No.: B1601690
CAS No.: 87543-80-4
M. Wt: 219.24 g/mol
InChI Key: LHLIGPDDSKJRQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-isocyanato-3-phenylpropionate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-phenylpropionate with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-isocyanato-3-phenylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React to form carbamates.

    Thiols: React to form thiocarbamates.

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-isocyanato-3-phenylpropionate primarily involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the study of protein-protein interactions .

Comparison with Similar Compounds

  • Ethyl 2-isocyanato-3-phenylpropanoate
  • 2-Isocyanato-3-phenylpropionic acid ethyl ester
  • 2-Isocyanato-3-phenylpropanoic acid ethyl ester

Comparison: Ethyl 2-isocyanato-3-phenylpropionate is unique due to its specific structure, which includes an isocyanate group attached to a phenylpropionate ester. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, its reactivity with nucleophiles makes it particularly useful in the synthesis of ureas, carbamates, and thiocarbamates .

Properties

IUPAC Name

ethyl 2-isocyanato-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)11(13-9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLIGPDDSKJRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494804
Record name Ethyl N-(oxomethylidene)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87543-80-4
Record name Ethyl N-(oxomethylidene)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold suspension of L-phenylalanine ethyl ester hydrochloride (25.0 g, 109 mmol) in methylene chloride (800 mL) a saturated solution of sodium bicarbonate (800 mL) was added and the mixture was vigorously stirred at 0° C. for 30 minutes. Stirring was stopped to allow the separation of the two layers and a solution of phosgene in toluene (20%, 100 mL, 190 mmol) was added directly into the organic layer. Stirring was resumed while keeping the mixture at 0° C. for one hour and at room temperature for one additional hour. The organic layer was separated, and washed sequentially with water and a saturated solution of sodium chloride, dried with sodium sulphate, filtered and evaporated to yield a colorless oil that slowly solidifies (22.7 g, 95% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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